![molecular formula C8H17NS2 B120520 S-Propyl N,N-diethyldithiocarbamate CAS No. 19047-77-9](/img/structure/B120520.png)
S-Propyl N,N-diethyldithiocarbamate
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Overview
Description
“S-Propyl N,N-diethyldithiocarbamate” is a chemical compound with the molecular formula C8H17NS2 . It is also known by other names such as propyl N,N-diethylcarbamodithioate and propyl diethylcarbamodithioate .
Synthesis Analysis
Dithiocarbamates, the class of compounds to which “S-Propyl N,N-diethyldithiocarbamate” belongs, are typically synthesized by the reaction of carbon disulfide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis
The molecular weight of “S-Propyl N,N-diethyldithiocarbamate” is 191.4 g/mol . Its InChIKey, a unique identifier for chemical substances, is YSSAGHQOEYPLQO-UHFFFAOYSA-N .Chemical Reactions Analysis
Dithiocarbamates have the ability to form stable metal complexes due to their exceptional coordination properties . They can form complexes with octahedral, square planar, or tetrahedral geometry depending on the type of metal ion and also the ratio of the metal-to-ligand .Physical And Chemical Properties Analysis
“S-Propyl N,N-diethyldithiocarbamate” has a topological polar surface area of 60.6 Ų . It has a rotatable bond count of 5 . It does not have any hydrogen bond donor count but has a hydrogen bond acceptor count of 2 .Scientific Research Applications
Metal Complex Formation
Due to its ability to form stable complexes with transition metals, this compound finds extensive use in the synthesis of metal complexes. These complexes are not only pivotal in the study of coordination chemistry but also have practical applications in various fields, including catalysis and materials science .
Medical Applications
The chelating properties of dithiocarbamates, including S-Propyl N,N-diethyldithiocarbamate, allow for their use in medical applications. They have been explored as enzyme inhibitors and for the treatment of diseases such as HIV. Their potential as anticancer, antimicrobial, medical imaging, and anti-inflammatory agents is also under investigation .
Industrial Uses
In the industrial sector, dithiocarbamates serve as vulcanization accelerators, froth flotation collectors, and antifouling agents. They are also used in coatings and as lubricant additives, showcasing their versatility in industrial chemistry .
Agricultural Applications
The agricultural industry benefits from the use of dithiocarbamates as well. They are employed in the remediation of heavy metals, thus playing a role in environmental cleanup efforts. Additionally, their use in crop protection and as fungicides is well-documented .
Synthesis of Other Compounds
Dithiocarbamates are instrumental in the synthesis of a variety of other compounds. Their unique chemical properties facilitate the creation of new materials and chemicals that can have further applications in research and industry .
Mechanism of Action
Target of Action
S-Propyl N,N-diethyldithiocarbamate (SPDDC) is a type of dithiocarbamate (DTC) compound . DTCs are known for their high reactivity with thiol groups and metal binding abilities . These properties allow them to interact with various targets, including enzymes containing thiol groups .
Mode of Action
The mode of action of SPDDC involves its interaction with its targets through its metal binding abilities and high reactivity with thiol groups . This interaction can lead to changes in the function of the target, such as enzyme inhibition .
Biochemical Pathways
Given the general properties of dtcs, it can be inferred that spddc may affect pathways involving enzymes with thiol groups .
Action Environment
The action, efficacy, and stability of SPDDC can be influenced by various environmental factors. For instance, in a tribological application, the performance of SPDDC was found to be enhanced when added at a low concentration (<3%) to lithium complex grease .
Future Directions
Dithiocarbamates have been utilized in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases. They have also found application as anticancer, antimicrobial, medical imaging, and anti-inflammatory agents . Moreover, they have been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . The various ways in which they have been employed in the synthesis of other compounds are also being explored . Finally, their use in agriculture and the remediation of heavy metals are areas of ongoing research .
properties
IUPAC Name |
propyl N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHQOEYPLQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Propyl N,N-diethyldithiocarbamate |
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